2-Isopropyl-4-methoxyaniline

Lipophilicity LogP Partition coefficient

2-Isopropyl-4-methoxyaniline (CAS 114650-46-3; IUPAC: 4-methoxy-2-propan-2-ylaniline) is a disubstituted aniline bearing an ortho-isopropyl group and a para-methoxy group on the benzene ring. With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g·mol⁻¹, it belongs to the class of 2-alkoxy-4-alkylanilines that serve as key building blocks in fine chemical synthesis.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 114650-46-3
Cat. No. B048298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4-methoxyaniline
CAS114650-46-3
SynonymsBenzenamine, 4-methoxy-2-(1-methylethyl)- (9CI)
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC)N
InChIInChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3
InChIKeyMGEYGGFCOLUVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-4-methoxyaniline (CAS 114650-46-3): Core Physicochemical Profile and Industrial Classification for Procurement Decisions


2-Isopropyl-4-methoxyaniline (CAS 114650-46-3; IUPAC: 4-methoxy-2-propan-2-ylaniline) is a disubstituted aniline bearing an ortho-isopropyl group and a para-methoxy group on the benzene ring . With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g·mol⁻¹, it belongs to the class of 2-alkoxy-4-alkylanilines that serve as key building blocks in fine chemical synthesis . Its computed LogP of 2.98 and polar surface area (PSA) of 35.25 Ų position it as a moderately lipophilic aromatic amine with distinct solvent partitioning and membrane-permeation characteristics relative to its monosubstituted and regioisomeric analogs .

Why Generic Substitution of 2-Isopropyl-4-methoxyaniline (CAS 114650-46-3) with Other Aniline Derivatives Is Scientifically Unreliable


In-class aniline derivatives cannot be freely interchanged with 2-isopropyl-4-methoxyaniline because the specific ortho-isopropyl substitution pattern introduces a steric environment fundamentally different from that of the unsubstituted, meta-substituted, or N-substituted analogs [1]. The bulky isopropyl group adjacent to the nucleophilic –NH₂ center restricts the conformational freedom of the amino group and modulates its reactivity in electrophilic substitution, diazotization, and transition-metal-catalyzed cross-coupling reactions. This steric constraint is absent in 4-methoxyaniline (CAS 104-94-9), which lacks ortho substitution entirely, and differs critically from 3-isopropyl-4-methoxyaniline (CAS 91251-42-2), where the isopropyl group resides meta to the amino function . The consequence is that reaction yields, regioselectivity, and downstream product purity are highly sensitive to the exact substitution geometry; procurement of an incorrect isomer or N-alkylated variant (e.g., N-isopropyl-4-methoxyaniline, CAS 16495-67-3) may lead to synthetic failure or require extensive re-optimization of reaction conditions.

Quantitative Differentiation Evidence for 2-Isopropyl-4-methoxyaniline (CAS 114650-46-3) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Isopropyl-4-methoxyaniline vs. 4-Methoxyaniline (p-Anisidine)

2-Isopropyl-4-methoxyaniline exhibits a computed LogP of 2.98, which is approximately 1.12 log units higher than that of 4-methoxyaniline (LogP = 1.86), the simplest para-methoxy-substituted aniline lacking ortho-alkylation [1]. This difference corresponds to roughly a 13-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the ortho-isopropyl group.

Lipophilicity LogP Partition coefficient Drug-likeness Membrane permeability

Steric Profile Differentiation: Ortho-Isopropyl (Target) vs. Meta-Isopropyl (3-Isopropyl-4-methoxyaniline) Isomer

The ortho-isopropyl group in 2-isopropyl-4-methoxyaniline imposes direct steric shielding on the adjacent –NH₂ group, a feature absent in the meta-isopropyl isomer 3-isopropyl-4-methoxyaniline (CAS 91251-42-2) . The patent literature explicitly notes that the ortho-isopropyl substitution pattern lowers the melting point of 2-isopropyl-4-alkoxyacylanilides relative to their non-ortho-substituted counterparts, a direct consequence of disrupted crystal packing due to steric bulk adjacent to the amino group [1]. This steric differentiation has practical implications: the amino group's nucleophilicity and its accessibility to electrophiles or catalytic metal centers are modulated by the ortho-isopropyl group in ways that cannot be replicated by the meta-substituted isomer.

Steric hindrance Regioselectivity Ortho effect Nucleophilic aromatic substitution Cross-coupling

Physical-State Differentiation: Liquid Target Compound vs. Crystalline 4-Methoxyaniline at Ambient Temperature

2-Isopropyl-4-methoxyaniline exists as a liquid at ambient temperature, whereas the parent compound 4-methoxyaniline (p-anisidine) is a crystalline solid with a melting point of 56–59 °C [1]. This physical-state difference arises directly from the ortho-isopropyl group disrupting intermolecular hydrogen bonding and π-stacking in the solid state, as specifically noted in the patent literature [2]. The liquid physical form eliminates the need for pre-heating or dissolution steps required for solid anilines during automated liquid handling, continuous-flow processing, or large-scale dispensing.

Physical state Handling Formulation Melting point depression Process chemistry

Differentiation as a Precursor for Fluran Dye Intermediates: Ortho-Isopropyl Advantage in Recording Materials

A 1985 patent by Satomura specifically identifies 2-isopropyl-4-methoxydiphenylamine—a derivative synthesized directly from 2-isopropyl-4-methoxyaniline—as an intermediate for fluoran compounds used in pressure-sensitive and heat-sensitive recording materials [1]. The patent explicitly attributes the advantageous low melting point of this derivative to the ortho-isopropyl group adjacent to the amino function. This application is not claimed for the non-ortho-substituted or N-substituted isomers, suggesting that the specific 2-isopropyl-4-methoxy substitution pattern imparts unique thermochromic or solubility properties relevant to dye performance.

Fluoran dyes Thermochromic materials Pressure-sensitive paper Leuco dyes Recording materials

Electropolymerization Potential: Methoxy-Substituted Anilines Yield Polymers with Enhanced Planarity Relative to Alkyl-Substituted Analogs

D'Aprano, Leclerc, and Zotti investigated the electropolymerization of various methyl- and methoxy-substituted anilines under acidic conditions and demonstrated by UV-visible absorption and electrochemical measurements that methoxy-substituted anilines yield polymers with greater planarity than their methyl-substituted counterparts [1]. While this study did not directly test 2-isopropyl-4-methoxyaniline, the class-level inference is that the methoxy group in the para position promotes polymer planarity through electronic effects, while the ortho-isopropyl group may introduce controlled steric disruption that could be leveraged to tune polymer properties (e.g., solubility, conductivity, optical bandgap) in ways not achievable with 2-methyl-4-methoxyaniline or unsubstituted polyaniline.

Electropolymerization Conducting polymers Polyaniline UV-vis spectroscopy Electrochemical properties

Procurement-Relevant Application Scenarios for 2-Isopropyl-4-methoxyaniline (CAS 114650-46-3)


Synthesis of Fluoran Leuco Dye Intermediates for Thermal and Pressure-Sensitive Recording Materials

As documented in the Satomura patent (1985), 2-isopropyl-4-methoxyaniline serves as the direct precursor to 2-isopropyl-4-methoxydiphenylamine, which is subsequently elaborated into fluoran compounds—the color-forming leuco dyes used in thermal paper, pressure-sensitive carbonless copy paper, and electro-thermosensitive recording media [1]. The ortho-isopropyl group is functionally essential, as it confers the low melting point required for the dye precursor to perform effectively in heat-activated color-development systems. Organizations developing or scaling up fluoran-based imaging materials should specify this exact CAS number to ensure the correct substitution pattern; substitution with 4-methoxyaniline or 3-isopropyl-4-methoxyaniline would eliminate the documented thermophysical advantage.

Medicinal Chemistry: Late-Stage Functionalization via Boronic Acid Derivatives for Suzuki-Miyaura Cross-Coupling

2-Isopropyl-4-methoxyaniline is a documented precursor to 2-isopropyl-4-methoxyphenyl boronic acid (CAS 313667-09-3) and its pinacol ester (CAS 2121512-55-6), both of which are commercially available building blocks for Suzuki-Miyaura cross-coupling reactions [1]. The ortho-isopropyl group provides steric bulk that can influence the coupling regioselectivity and the conformational properties of the resulting biaryl products. The LogP of 2.98 also predicts that downstream biaryl products will have higher lipophilicity than those derived from 4-methoxyphenyl boronic acid (LogP contribution from 4-methoxyaniline ≈ 1.86), which may be advantageous for targets requiring enhanced membrane permeability or altered metabolic stability.

Conducting Polymer Research: Dual-Feature Monomer for Polyaniline Derivative Design

Based on the class-level evidence from D'Aprano, Leclerc, and Zotti showing that methoxy-substituted anilines electropolymerize to more planar, electronically distinct polymers than their alkyl-substituted counterparts, 2-isopropyl-4-methoxyaniline offers a monomer scaffold that combines the planarity-enhancing para-methoxy group (for improved conjugation) with a sterically demanding ortho-isopropyl group (for controlled disruption of inter-chain packing) [1]. This dual electronic/steric profile is not available from simpler analogs such as o-toluidine, p-anisidine, or 2-methyl-4-methoxyaniline. Researchers developing soluble, processable conducting polymers for organic electronics, electrochromic devices, or chemical sensors may find this compound uniquely suited for copolymerization studies where solubility and electronic properties must be simultaneously optimized.

Process Chemistry: Liquid-Phase Handling Advantage in Automated and Continuous-Flow Synthesis

Unlike the crystalline solid 4-methoxyaniline (mp 57 °C), 2-isopropyl-4-methoxyaniline is a liquid at ambient temperature, as directly confirmed by vendor specifications [1]. This physical-state difference eliminates the solvent and energy costs associated with pre-melting solid anilines for liquid-phase reactions. In automated high-throughput experimentation (HTE) platforms and continuous-flow reactor setups, liquid reagents enable precise volumetric dispensing without the risk of clogging from precipitated solids. For process development groups scaling up aniline-based chemistry, the liquid form of this compound can reduce operational complexity, improve dosing accuracy, and enhance batch-to-batch reproducibility.

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